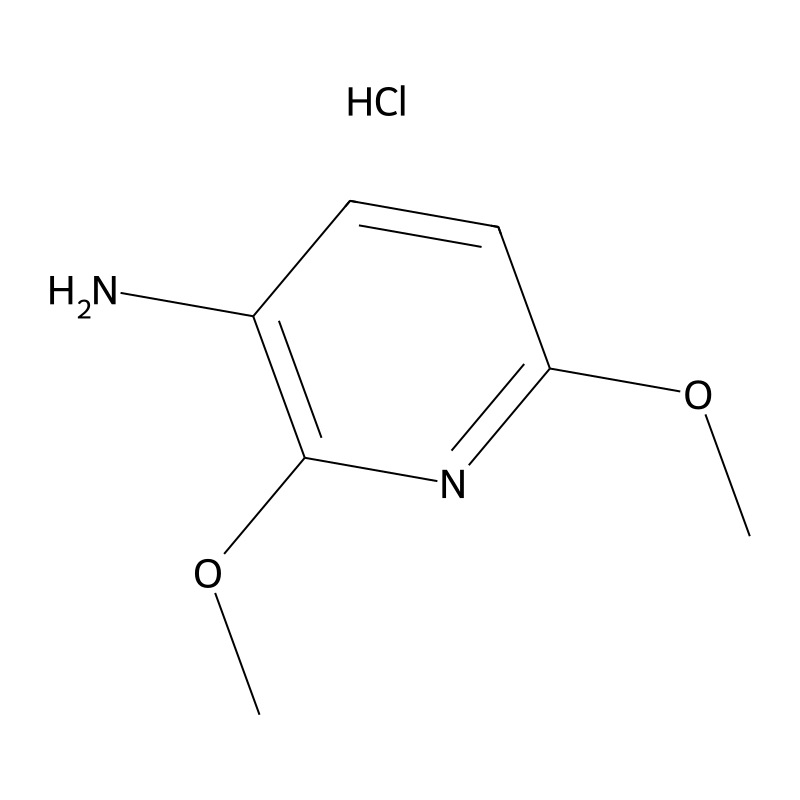2,6-Dimethoxypyridin-3-amine monohydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dimethoxypyridin-3-amine monohydrochloride, with the chemical formula C7H11ClN2O2, is an organic compound characterized by its pyridine ring substituted with two methoxy groups and an amino group. This compound appears as a white to off-white crystalline powder and has a melting point of approximately 212°C. It is soluble in water and exhibits irritant properties, classified under hazard symbols Xi for its potential to irritate the eyes, respiratory system, and skin .
Synthesis and Characterization:
,6-Dimethoxypyridin-3-amine monohydrochloride (also known as 3-amino-2,6-dimethoxypyridine monohydrochloride) is a relatively simple molecule to synthesize and can be prepared from various starting materials using different methods. Research articles detail methods for its synthesis using readily available starting materials, allowing researchers to readily obtain this compound for further investigation. Source: [A facile synthesis of 3-amino-2,6-dimethoxypyridine and its derivatives]
Potential Applications:
While the full scope of its potential applications is still being explored, research suggests that 2,6-dimethoxypyridin-3-amine monohydrochloride may hold promise in several areas of scientific research:
- Drug Discovery: Studies have investigated its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes involved in various diseases. Source: [Synthesis and biological evaluation of novel 2,6-dimethoxy-N-(substituted phenyl)pyridin-3-amines as potential anti-inflammatory agents: ]
- Material Science: Research has explored its potential use in the development of new materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). Source: [Synthesis and Application of Novel 2,6-Dimethoxypyridine Derivatives as Fluorescent Probes]
- Biomedical Research: Studies have investigated its potential use as a tool for studying protein-protein interactions and other biological processes. Source: [3-Amino-2,6-dimethoxypyridine monohydrochloride: ]
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation: The amino group can undergo acylation to form amides, which is useful in synthesizing derivatives for pharmaceutical applications.
- Methylation: The methoxy groups can be involved in methylation reactions, potentially altering the compound's reactivity.
The synthesis of 2,6-Dimethoxypyridin-3-amine monohydrochloride can be achieved through several methods:
- Alkylation of Pyridine Derivatives: Starting from 2,6-dimethoxypyridine, the introduction of an amino group can be accomplished via alkylation.
- Reduction Reactions: Reduction of appropriate nitro or nitrile precursors can yield the desired amine.
- Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the base form with hydrochloric acid in a suitable solvent.
This compound has several applications in various fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals due to its structural features that may enhance biological activity.
- Research: Used in proteomics research and other biochemical studies to explore enzyme interactions and mechanisms .
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
Studies involving 2,6-Dimethoxypyridin-3-amine monohydrochloride focus on its interactions with biological systems:
- Enzyme Inhibition: Research indicates that similar compounds may inhibit specific enzymes linked to disease pathways.
- Receptor Binding Studies: Investigations into how this compound interacts with various receptors could provide insights into its therapeutic potential.
Similar Compounds
Several compounds share structural similarities with 2,6-Dimethoxypyridin-3-amine monohydrochloride. Here is a comparison highlighting their uniqueness:
The uniqueness of 2,6-Dimethoxypyridin-3-amine monohydrochloride lies in its specific arrangement of methoxy groups and amino functionality, which may confer distinct biological activities compared to these similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






